molecular formula C26H25N3O2 B10987617 N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide

N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide

Cat. No.: B10987617
M. Wt: 411.5 g/mol
InChI Key: SJHYBEPDQCRSCB-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide is a synthetic amide derivative characterized by a diphenylpropyl backbone linked to a propanamide chain terminating in a 3-hydroxyquinoxalin-2-yl group.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-3-(3-oxo-4H-quinoxalin-2-yl)propanamide

InChI

InChI=1S/C26H25N3O2/c30-25(16-15-24-26(31)29-23-14-8-7-13-22(23)28-24)27-18-17-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21H,15-18H2,(H,27,30)(H,29,31)

InChI Key

SJHYBEPDQCRSCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CCC2=NC3=CC=CC=C3NC2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide typically involves the following steps:

    Formation of the Quinoxaline Ring: This can be achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation reactions.

    Attachment of the Diphenylpropyl Moiety: This step involves the reaction of the quinoxaline derivative with a diphenylpropyl halide under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoxaline quinone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide exhibits several notable biological activities:

  • Anticancer Activity : The hydroxyquinoxaline moiety is known for its potential in targeting various cancer pathways. Research suggests that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects : The diphenylpropyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuroprotective therapies.

Cancer Research

The compound's structural features suggest potential applications as an anticancer agent. Its ability to interact with biological targets involved in tumor progression makes it a subject of interest in developing new cancer therapies.

Case Study :
A study investigating similar hydroxyquinoxaline derivatives demonstrated significant inhibition of histone deacetylases (HDACs), leading to increased differentiation and apoptosis in human tumor cells. The findings support further exploration of this compound as a potential HDAC inhibitor .

CompoundStructural FeaturesNotable Activities
This compoundHydroxyquinoxaline + DiphenylpropylAnticancer, Neuroprotective
Hydroxyquinoxaline DerivativeHydroxyl group on quinoxalineAntimicrobial, Anticancer
Diphenylnonane AmineAmine linked to diphenyl groupAntitumor

Neuropharmacology

Given its potential neuroprotective properties, this compound may be explored for treating neurodegenerative diseases.

Research Insights :
Studies on compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests that this compound could be developed into therapeutic agents for conditions like Alzheimer's disease.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for the modification of its structure to enhance biological activity. Understanding these synthetic pathways is crucial for developing derivatives with improved efficacy.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, leading to biological effects. The hydroxy group and diphenylpropyl moiety may also contribute to its activity by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Key Modifications

The compound’s core structure shares similarities with several amide derivatives reported in the literature. A comparative overview is provided below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent/R-Group Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-hydroxyquinoxalin-2-yl Not explicitly provided* Bicyclic aromatic system; hydrogen-bond donor (hydroxy group)
N-(3,3-Diphenylpropyl)-3-(4-methoxyphenyl)propanamide 4-methoxyphenyl C25H27NO2 373.49 Electron-donating methoxy group; increased lipophilicity
Compound 40005 4-hydroxyphenyl C23H23NO2 345.44 Synthesized via NaI/TMS-Cl in acetonitrile; phenolic hydroxy group
ZINC72065926 (Propanamide derivative) 2-oxo-1-pyridyl C22H23N3O2 361.44 Acetylcholinesterase inhibitor; pyridyl group enhances π-π interactions
EP3348550A1 Patent Compound (Example) Benzothiazole-2-yl + diphenyl C23H19N3OS 385.48 Benzothiazole moiety; potential kinase inhibition

*Molecular formula of the target compound can be inferred as C27H25N3O2 (quinoxaline: C8H6N2 + propanamide-diphenylpropyl: C19H21NO).

Biological Activity

N-(3,3-diphenylpropyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C26H25N3O2
  • Molecular Weight : 411.5 g/mol
  • Structural Features : The compound features a propanamide moiety linked to a hydroxyquinoxaline and a diphenylpropyl group, which may enhance its biological activity through specific interactions with biological targets.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to the induction of differentiation and apoptosis in tumor cells . This suggests that this compound may have anticancer properties.
  • Neuroprotective Effects : The hydroxyquinoxaline component indicates potential neuroprotective effects, which are crucial in the context of neurodegenerative diseases.

Anticancer Activity

A study evaluated the antiproliferative effects of various hydroxamic acid-based HDAC inhibitors, which share structural similarities with this compound. The results indicated that these compounds could significantly inhibit tumor cell growth through apoptosis induction .

Neuroprotective Potential

Research into compounds with hydroxyquinoxaline structures has highlighted their potential in treating neurodegenerative diseases. For instance, the ability of such compounds to modulate oxidative stress pathways may provide therapeutic benefits in conditions like Parkinson's disease .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
2-HydroxyquinoxalineHydroxyl group on quinoxalineAntimicrobial, anticancer
N,N-Diphenylethylene diamineDiphenyl group with amine functionalityNeuroprotective
4-Amino-N,N-diphenylnonaneAmine linked to diphenyl groupAntitumor

This compound stands out due to its unique combination of structural features that may enhance bioactivity and selectivity towards specific biological targets compared to other similar compounds.

Case Studies

  • Tumor Cell Differentiation : A study involving various HDAC inhibitors demonstrated that compounds similar to this compound could induce differentiation in human tumor cells, suggesting potential applications in cancer therapy .
  • Parkinson’s Disease Models : Research utilizing metabolomic profiling has identified biomarkers related to oxidative stress that could be targeted by compounds like this compound, indicating its relevance in neurodegenerative disease therapeutics .

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